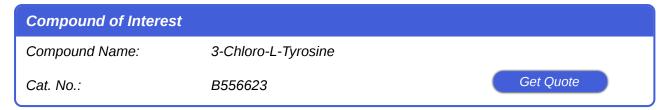




Toxicological Profile of 3-Chloro-L-Tyrosine: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-Tyrosine (3-Cl-Tyr) is a chlorinated derivative of the amino acid L-tyrosine.[1][2][3] It is primarily recognized as a biomarker of inflammation and oxidative stress, formed endogenously through the action of the enzyme myeloperoxidase (MPO).[3][4][5] This document provides a comprehensive overview of the current toxicological knowledge of **3-Chloro-L-Tyrosine**. Due to a notable lack of extensive toxicological studies, this guide also outlines standard experimental protocols that would be necessary to fully characterize its safety profile. The primary audience for this guide includes researchers, scientists, and professionals involved in drug development who may encounter this molecule in various biological contexts.

Introduction

3-Chloro-L-Tyrosine is a modified amino acid formed by the reaction of hypochlorous acid (HOCl), a product of the myeloperoxidase-catalyzed oxidation of chloride ions, with L-tyrosine residues in proteins.[1][3][4] Its presence in biological systems is often indicative of neutrophil and monocyte activation and the associated inflammatory processes.[1] Consequently, elevated levels of 3-Cl-Tyr have been associated with various inflammatory diseases and exposure to chlorine gas.[3] Despite its significance as a biomarker, a detailed toxicological profile of exogenous **3-Chloro-L-Tyrosine** is not well-established in publicly available literature. This guide aims to consolidate the existing safety information and identify the knowledge gaps in its toxicological assessment.



Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Chloro-L-Tyrosine** is presented in Table 1.

Property	Value	Reference
CAS Number	7423-93-0	
Molecular Formula	С9H10CINO3	
Molecular Weight	215.63 g/mol	
Appearance	White to off-white solid	
Melting Point	249 °C	[6]
Solubility	Slightly soluble in DMSO and Ethanol. Soluble in 1 M HCl.	[6]

Toxicological Data

The available toxicological data for **3-Chloro-L-Tyrosine** is sparse. The majority of the information is derived from its role as an endogenous biomarker rather than from direct toxicological studies of the compound as an external agent.

Acute Toxicity

No specific acute toxicity studies determining the LD50 (median lethal dose) or LC50 (median lethal concentration) for **3-Chloro-L-Tyrosine** via oral, dermal, or inhalation routes were identified in the public domain. Safety Data Sheets (SDS) for **3-Chloro-L-Tyrosine** suggest that it may cause skin and eye irritation.

Sub-chronic and Chronic Toxicity

There is a lack of publicly available data from sub-chronic or chronic toxicity studies on **3- Chloro-L-Tyrosine**. Such studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and understanding the potential long-term health effects.



For the parent amino acid, L-Tyrosine, a 13-week repeated dose oral toxicity study in rats established a NOAEL of 600 mg/kg bw/day for males and 200 mg/kg bw/day for females.[7] However, these values cannot be directly extrapolated to **3-Chloro-L-Tyrosine** due to the structural and potential metabolic differences imparted by the chlorine atom.

Genotoxicity

No specific genotoxicity studies, such as the Ames test, chromosomal aberration test, or micronucleus assay, for **3-Chloro-L-Tyrosine** were found in the reviewed literature.

Carcinogenicity

There are no available studies on the carcinogenic potential of **3-Chloro-L-Tyrosine**.

Reproductive and Developmental Toxicity

Information regarding the reproductive and developmental toxicity of **3-Chloro-L-Tyrosine** is not available.

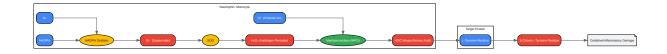
In Vitro Cytotoxicity

One study on L-tyrosine derivatives reported that most of the tested compounds, including chloro-L-tyrosine derivatives, exhibited low cytotoxicity against mammalian U-937 cells, with LC50 values higher than 300 μ M.[8] However, a specific LC50 value for **3-Chloro-L-Tyrosine** was not provided.

Mechanism of Formation and Toxicological Significance

The primary mechanism for the endogenous formation of **3-Chloro-L-Tyrosine** involves the myeloperoxidase (MPO) enzyme system in neutrophils and monocytes, as depicted in the signaling pathway below.





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Figure 1: Endogenous Formation of 3-Chloro-L-Tyrosine via the Myeloperoxidase Pathway.

While 3-Cl-Tyr is a marker of MPO-generated oxidants, the toxicological implications of its formation and accumulation in tissues are not fully understood. It is a stable end-product, and its presence signifies protein damage that could potentially alter protein function and contribute to the pathology of inflammatory diseases.

Proposed Experimental Protocols for Toxicological Assessment

To address the significant data gaps in the toxicological profile of **3-Chloro-L-Tyrosine**, a battery of standard tests according to OECD guidelines would be required. The following sections outline the general methodologies for these key experiments.

Acute Oral Toxicity (OECD Guideline 423)

- Principle: The acute toxic class method involves a stepwise procedure with a limited number of animals per step. The outcome of each step determines the next dose to be administered.
- Test Animals: Typically, young adult female rats are used.
- Procedure:
 - A starting dose (e.g., 2000 mg/kg body weight) is administered orally by gavage to a group
 of three fasted animals.



- Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- Body weight is recorded at regular intervals.
- Depending on the outcome (mortality or morbidity), the dose for the next group of animals is either increased or decreased according to the guideline's flowchart.
- A gross necropsy is performed on all animals at the end of the study.
- Endpoint: The test allows for the classification of the substance into one of five toxicity classes based on the observed mortality.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia
coli with pre-existing mutations that render them unable to synthesize an essential amino
acid (histidine or tryptophan, respectively). The test evaluates the ability of a substance to
cause reverse mutations, restoring the bacteria's ability to grow on an amino acid-deficient
medium.

Procedure:

- Bacterial tester strains are exposed to various concentrations of 3-Chloro-L-Tyrosine,
 both with and without an exogenous metabolic activation system (S9 mix from rat liver).
- The mixture is plated on minimal agar plates.
- After incubation for 48-72 hours, the number of revertant colonies is counted.
- Endpoint: A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)



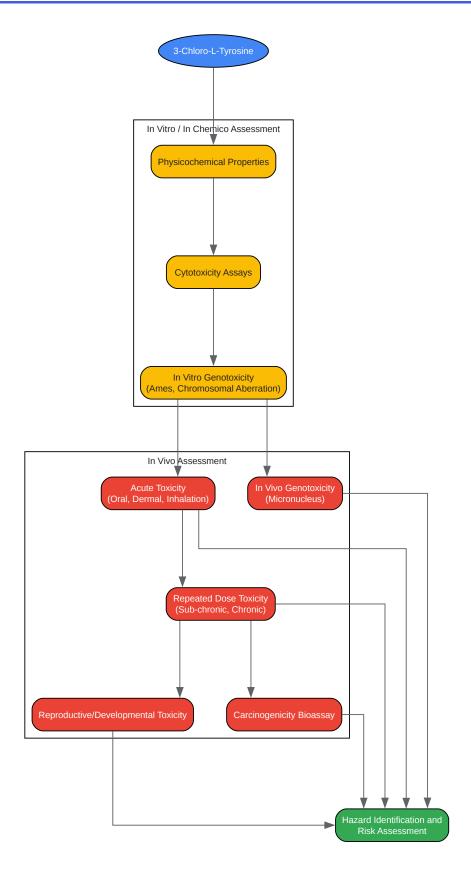
- Principle: This test assesses the potential of a substance to induce structural chromosomal damage in cultured mammalian cells.
- Cell Lines: Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes are commonly used.

Procedure:

- Cell cultures are exposed to at least three concentrations of 3-Chloro-L-Tyrosine for a short (3-6 hours) and a long (continuous for about 1.5 normal cell cycle lengths) duration, with and without metabolic activation.
- A mitotic spindle inhibitor (e.g., colchicine) is added to arrest cells in metaphase.
- Cells are harvested, fixed, and stained.
- Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
- Endpoint: A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result.

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like **3-Chloro-L-Tyrosine**.





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Figure 2: General Workflow for Toxicological Assessment.



Conclusion and Future Directions

The current body of scientific literature provides very limited direct evidence on the toxicological profile of **3-Chloro-L-Tyrosine**. While its role as a biomarker of MPO-driven inflammation and oxidative stress is well-documented, comprehensive studies on its acute, chronic, genotoxic, carcinogenic, and reproductive effects are conspicuously absent. The available data suggests low acute cytotoxicity, but this is insufficient for a thorough safety assessment.

For a compound that is endogenously formed under pathological conditions and may also be encountered exogenously, a complete toxicological evaluation is warranted. Future research should prioritize conducting studies according to established international guidelines to fill the existing data gaps. This will be crucial for understanding any potential risks associated with elevated levels of **3-Chloro-L-Tyrosine**, whether from endogenous production or external exposure, and for informing the risk assessment process in drug development and clinical research.

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